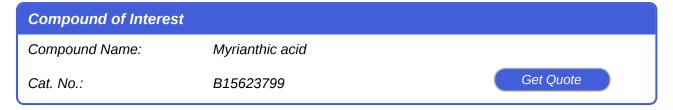


An In-Depth Technical Guide to Myrianthic Acid: Physical, Chemical, and Biological Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Myrianthic acid, a pentacyclic triterpenoid found in the roots of Myrianthus arboreus and other plant species, has emerged as a molecule of significant interest in oncological research.[1] This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of Myrianthic acid. Particular emphasis is placed on its anticancer activities, which are mediated through the inhibition of Fatty Acid Synthase (FAS), a key enzyme in neoplastic lipogenesis.[2] This document aims to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

Myrianthic acid is a complex organic molecule with the molecular formula C30H48O6.[3] Its structure features a rigid pentacyclic core characteristic of ursane-type triterpenoids.

Tabulated Physicochemical Data

The following tables summarize the key physical and chemical properties of **Myrianthic acid** for easy reference and comparison.



Identifier	Value	Source
IUPAC Name	(1R,2R,4aS,6aR,6aS,6bR,8aR,9R,10S,11R,12aR,14bS)-1,10,11-trihydroxy-9- (hydroxymethyl)-1,2,6a,6b,9,12 a-hexamethyl- 2,3,4,5,6,6a,7,8,8a,10,11,12,1 3,14b-tetradecahydropicene- 4a-carboxylic acid	PubChem[3]
CAS Number	89786-84-5	PubChem[3]
Molecular Formula	C30H48O6	PubChem[3]
Molecular Weight	504.7 g/mol	PubChem[3]
Melting Point	255-257 °C	ECHEMI[4]
Predicted Water Solubility	0.021 g/L	FooDB
XLogP3	4.3	PubChem[3]
Hydrogen Bond Donor Count	5	PubChem[3]
Hydrogen Bond Acceptor Count	6	FooDB
Topological Polar Surface Area	118 Ų	PubChem[3]

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of **Myrianthic acid**. While a comprehensive public database of its spectra is not readily available, published literature indicates the use of various spectroscopic techniques for its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are fundamental for determining the complex carbon skeleton and stereochemistry of **Myrianthic acid**.



- ¹³C NMR: PubChem lists the availability of ¹³C NMR spectra for Myrianthic acid.[3] The spectrum would be expected to show 30 distinct carbon signals corresponding to its molecular formula. The chemical shifts would be indicative of the different carbon environments, including methyl groups, methine carbons, quaternary carbons, and a carboxylic acid carbon.
- ¹H NMR: The proton NMR spectrum would provide information on the number and connectivity of protons in the molecule. The complexity of the spectrum would reflect the intricate stereochemistry of the pentacyclic system.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **Myrianthic acid**.

- Expected Molecular Ion: The expected molecular ion peak [M]+ would be observed at an m/z ratio corresponding to its molecular weight (approximately 504.7).
- Fragmentation Pattern: The fragmentation of triterpenoids is often complex, involving characteristic retro-Diels-Alder reactions and losses of functional groups such as water and carboxylic acid.

Infrared (IR) Spectroscopy

The IR spectrum of Myrianthic acid would reveal the presence of its key functional groups.

- O-H Stretching: A broad absorption band in the region of 3500-3200 cm⁻¹ would indicate the presence of hydroxyl (-OH) groups.
- C-H Stretching: Absorptions in the 3000-2850 cm⁻¹ region would correspond to the stretching vibrations of C-H bonds in the aliphatic backbone.
- C=O Stretching: A strong absorption band around 1700 cm⁻¹ is characteristic of the carboxylic acid carbonyl (C=O) group.
- C-O Stretching: Bands in the 1320-1000 cm⁻¹ region would be associated with the C-O stretching of the alcohol and carboxylic acid functionalities.



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Biological Activity and Therapeutic Potential

Myrianthic acid has demonstrated significant biological activities, most notably its potential as an anticancer agent.

Anticancer Activity

Recent studies have highlighted the antiproliferative effects of **Myrianthic acid** against human breast cancer cell lines.[1]

The primary molecular target of **Myrianthic acid**'s anticancer activity has been identified as Fatty Acid Synthase (FAS).[2] FAS is a key enzyme responsible for the de novo synthesis of fatty acids and is often overexpressed in various cancer cells, playing a crucial role in tumor growth and survival.[2] By inhibiting FAS, **Myrianthic acid** disrupts the lipogenic phenotype of cancer cells, leading to a reduction in cell proliferation.[1]

Quantitative Antiproliferative Data

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of **Myrianthic acid** against breast cancer cell lines and non-cancerous cell lines after 48 and 72 hours of treatment.

Cell Line	Cell Type	IC50 (μM) at 48h	IC50 (μM) at 72h	Source
MDA-MB-231	Triple-Negative Breast Cancer	50 ± 1	Not specified	PMC
MCF-7	Estrogen Receptor- Positive Breast Cancer	46 ± 2	Not specified	РМС
MCF-10A	Non-tumorigenic Breast Epithelial	>50	Not specified	PMC
HDFa	Human Dermal Fibroblasts	>50	Not specified	РМС



These data indicate a moderate and selective antiproliferative activity of **Myrianthic acid** against cancer cells.[1]

Experimental Protocols

General Protocol for the Isolation and Purification of Triterpenoids from Myrianthus arboreus

While a specific protocol for the isolation of **Myrianthic acid** is not readily available in the public domain, the following general methodology for the isolation of triterpenoids from the root bark of Myrianthus arboreus can be adapted. This protocol is based on methodologies described for the isolation of similar compounds from the same plant source.[5]

4.1.1. Extraction

- Air-dry the root bark of Myrianthus arboreus at room temperature.
- Grind the dried plant material into a fine powder.
- Macerate the powdered root bark with 70% ethanol at room temperature for 72 hours.
- Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

4.1.2. Fractionation

- Suspend the crude ethanol extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
- The triterpenoid fraction, including **Myrianthic acid**, is typically enriched in the less polar fractions like n-hexane and ethyl acetate.
- Concentrate each fraction to dryness.

4.1.3. Purification

 Subject the bioactive fraction (e.g., ethyl acetate fraction) to column chromatography on silica gel.



- Elute the column with a gradient of solvents, typically starting with a non-polar solvent like nhexane and gradually increasing the polarity with ethyl acetate and/or methanol.
- Collect the fractions and monitor them by thin-layer chromatography (TLC).
- Combine fractions with similar TLC profiles.
- Further purify the combined fractions using techniques such as preparative highperformance liquid chromatography (HPLC) to isolate pure Myrianthic acid.

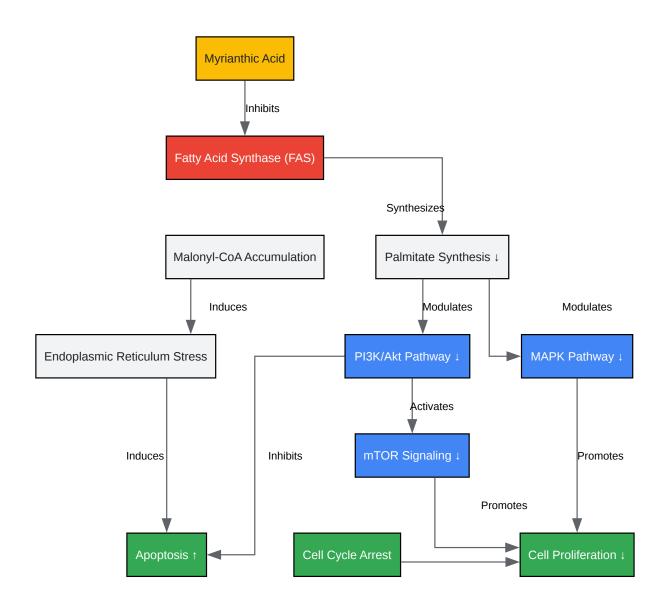
4.1.4. Characterization

 Confirm the structure and purity of the isolated compound using spectroscopic methods (NMR, MS, IR) and compare the data with published values.

Signaling Pathways and Logical Relationships Inhibition of Fatty Acid Synthase and Downstream Signaling

The inhibition of Fatty Acid Synthase (FAS) by **Myrianthic acid** triggers a cascade of downstream cellular events that ultimately lead to the suppression of cancer cell proliferation. The following diagram illustrates the key signaling pathways affected by FAS inhibition.





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Caption: **Myrianthic acid** inhibits FAS, leading to downstream effects on signaling pathways and reduced cell proliferation.

Conclusion

Myrianthic acid is a promising natural product with well-defined anticancer properties targeting Fatty Acid Synthase. Its unique chemical structure and biological activity make it a compelling



candidate for further investigation in drug discovery and development programs. This technical guide provides a foundational understanding of **Myrianthic acid**, intended to facilitate future research into its therapeutic potential. Further studies are warranted to fully elucidate its pharmacological profile, including detailed pharmacokinetic and pharmacodynamic assessments, and to explore its efficacy in in vivo cancer models.

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